molecular formula C15H13NO2 B14173618 N-(9H-xanthen-9-yl)acetamide CAS No. 6333-85-3

N-(9H-xanthen-9-yl)acetamide

Cat. No.: B14173618
CAS No.: 6333-85-3
M. Wt: 239.27 g/mol
InChI Key: PEXROCKTMQJXJY-UHFFFAOYSA-N
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Description

N-(9H-xanthen-9-yl)acetamide: is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound has a unique structure characterized by a xanthene core with an acetamide functional group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Method: The synthesis of N-(9H-xanthen-9-yl)acetamide can be achieved through the reaction of xanthene with acetic anhydride in the presence of a catalyst such as zinc chloride or phosphoryl chloride.

    Microwave-Assisted Method: An alternative method involves the use of microwave heating to accelerate the reaction between xanthene and acetic anhydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the classical method with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Oxidized xanthene derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Substituted xanthene derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(9H-xanthen-9-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It has been used in research to understand the mechanisms of oxidative stress and inflammation in biological systems .

Medicine: this compound and its derivatives have shown promise as potential therapeutic agents. They are being investigated for their anticancer properties, particularly in targeting topoisomerase II and DNA .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also utilized in the development of fluorescent materials for various applications .

Mechanism of Action

The mechanism of action of N-(9H-xanthen-9-yl)acetamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by interfering with their DNA .

Comparison with Similar Compounds

Uniqueness: N-(9H-xanthen-9-yl)acetamide stands out due to its specific acetamide functional group, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-(9H-xanthen-9-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10(17)16-15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)15/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXROCKTMQJXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979458
Record name N-(9H-Xanthen-9-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-85-3
Record name NSC31109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9H-Xanthen-9-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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